Bis(4-fluorophenyl)phenylphosphine oxide

Catalog No.
S675750
CAS No.
54300-32-2
M.F
C18H13F2OP
M. Wt
314.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-fluorophenyl)phenylphosphine oxide

CAS Number

54300-32-2

Product Name

Bis(4-fluorophenyl)phenylphosphine oxide

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)-phenylphosphoryl]benzene

Molecular Formula

C18H13F2OP

Molecular Weight

314.3 g/mol

InChI

InChI=1S/C18H13F2OP/c19-14-6-10-17(11-7-14)22(21,16-4-2-1-3-5-16)18-12-8-15(20)9-13-18/h1-13H

InChI Key

AAYLOGMTTMROGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Catalysis in Hydroformylation Reactions:

One of the primary applications of Bis(4-fluorophenyl)phenylphosphine oxide lies in its role as a catalyst for hydroformylation reactions. These reactions involve the addition of a formyl group (CHO) to an unsaturated carbon-carbon bond. The presence of Bis(4-fluorophenyl)phenylphosphine oxide enhances the reaction rate and selectivity, leading to the desired aldehydes with greater efficiency.

Development of Chlorine-Tolerant Polymers for Desalination:

Research efforts are underway to develop new materials for desalination processes. Bis(4-fluorophenyl)phenylphosphine oxide plays a crucial role in the synthesis of chlorine-tolerant polymers specifically designed for this purpose. These polymers exhibit exceptional resistance to degradation in the presence of chlorine, a common element in seawater, making them ideal candidates for desalination applications.

Crosslinking Agent in Polymer Electrolyte Membranes for Fuel Cells:

Fuel cells operate by converting chemical energy into electrical energy. A critical component of these devices is the polymer electrolyte membrane (PEM). Bis(4-fluorophenyl)phenylphosphine oxide serves as a crosslinking agent in the preparation of PEMs. This process enhances the mechanical strength and durability of the membrane, ensuring its optimal performance within fuel cell systems.

Bis(4-fluorophenyl)phenylphosphine oxide is an organophosphorus compound characterized by its molecular formula C18H13F2OPC_{18}H_{13}F_2OP and a molecular weight of approximately 314.27 g/mol. The compound consists of a central phosphorus atom bonded to two 4-fluorophenyl groups and one phenyl group, with an oxide functional group attached to the phosphorus. This structure imparts unique chemical properties, making it useful in various applications, particularly in catalysis and materials science .

In cross-coupling reactions, Xantphos acts as a bidentate ligand, coordinating with the palladium(0) catalyst center through its two phosphorus atoms. This creates a well-defined reaction intermediate that facilitates the oxidative addition, transmetallation, reductive elimination steps involved in the catalytic cycle. The electron-withdrawing nature of Xantphos helps stabilize the palladium complex throughout the reaction cycle, leading to high catalytic activity and selectivity [].

Bis(4-fluorophenyl)phenylphosphine oxide is primarily known for its role as a catalyst in hydroformylation reactions, where it facilitates the addition of carbon monoxide and hydrogen to alkenes, producing aldehydes. The presence of the fluorine atoms enhances the electronic properties of the compound, potentially influencing reaction rates and selectivity . Additionally, it may participate in other phosphorus-based transformations, although specific reactions beyond hydroformylation are less documented.

The synthesis of bis(4-fluorophenyl)phenylphosphine oxide typically involves the reaction of phenylphosphine with 4-fluorobromobenzene under specific conditions that promote phosphine oxidation. The general method can be outlined as follows:

  • Reagents: Phenylphosphine, 4-fluorobromobenzene.
  • Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen) to prevent oxidation by air.
  • Procedure: The reagents are mixed and heated under reflux for several hours, followed by purification steps such as crystallization or chromatography to isolate the product.

This method can yield high purity levels of bis(4-fluorophenyl)phenylphosphine oxide suitable for research and industrial applications .

Bis(4-fluorophenyl)phenylphosphine oxide finds applications primarily in:

  • Catalysis: As a catalyst in hydroformylation reactions, contributing to the production of aldehydes from alkenes.
  • Materials Science: Utilized in the preparation of chlorine-tolerant polymers and other advanced materials .
  • Research: Employed in various chemical synthesis processes within academic and industrial laboratories.

Several compounds share structural similarities with bis(4-fluorophenyl)phenylphosphine oxide. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
Diphenylphosphine oxideTwo phenyl groups attached to phosphorus with an oxideCommonly used in various catalytic processes
Triphenylphosphine oxideThree phenyl groups attached to phosphorus with an oxideHighly stable, used in coordination chemistry
Bis(phenyl)phosphine oxideTwo phenyl groups attached to phosphorus with an oxideLess reactive than fluorinated variants

Uniqueness: Bis(4-fluorophenyl)phenylphosphine oxide stands out due to the presence of fluorine substituents, which enhance its reactivity and selectivity in catalytic applications compared to non-fluorinated analogs. This property could lead to more efficient processes in hydroformylation reactions and other synthetic pathways .

Melting Point Determination (125-131°C)

Bis(4-fluorophenyl)phenylphosphine oxide exhibits a well-defined melting point range of 125-131°C, as consistently reported across multiple sources [1] [2] [3] [4] [5]. This melting point has been confirmed through differential thermal analysis and represents a relatively sharp transition, indicating good crystalline purity of the compound [5]. The narrow melting range of approximately 6°C suggests that the compound forms well-ordered crystalline structures with minimal impurities when properly synthesized and purified.

The melting point determination has been validated through various analytical techniques, with differential scanning calorimetry showing a clear endothermic peak in this temperature range [5]. Literature reports consistently cite this melting point range across different synthetic batches and purification methods, indicating the reliability and reproducibility of this physical property [1] [3]. The melting behavior is characteristic of phosphine oxide compounds, which typically exhibit distinct melting points due to their polar nature and ability to form intermolecular interactions through the phosphoryl group.

Thermal Stability Profile

The thermal stability profile of bis(4-fluorophenyl)phenylphosphine oxide demonstrates exceptional high-temperature performance, particularly when incorporated into polymer systems. The compound exhibits remarkable thermal stability with decomposition onset temperatures ranging from 480°C to 535°C in nitrogen atmosphere [6] [7]. This outstanding thermal stability makes it suitable for high-performance applications requiring resistance to thermal degradation.

Thermogravimetric analysis reveals a complex thermal decomposition mechanism. In polymer systems containing bis(4-fluorophenyl)phenylphosphine oxide, the glass transition temperatures range from 197°C to 275°C, depending on the specific polymer architecture and composition [6] [8] [7] [9]. The compound contributes significantly to the thermal stability of polymeric materials, with temperatures for 5% weight loss occurring between 503°C and 542°C in air atmosphere [10] [11].

The activation energy for thermal degradation has been determined to range from 158 kJ/mol to 217 kJ/mol in polysulfide systems [6] [7]. This relatively high activation energy indicates that the compound requires substantial energy input to initiate decomposition processes, contributing to its excellent thermal stability. The char yield at 700°C ranges from 46% to 66% in various polymer systems [11] [9], demonstrating the compound's ability to form thermally stable carbonaceous residues that can provide fire retardant properties.

Solubility Parameters

Bis(4-fluorophenyl)phenylphosphine oxide exhibits moderate solubility in organic solvents, demonstrating selective dissolution behavior that is characteristic of fluorinated phosphine oxides [12]. The compound shows good solubility in polar aprotic solvents including N-methylpyrrolidone, dimethylacetamide, chloroform, and tetrahydrofuran [12] [13]. This solubility profile is attributed to the polar nature of the phosphoryl group combined with the aromatic character of the fluorinated phenyl rings.

The solubility characteristics enable the compound to be processed from various organic media, making it suitable for solution-based synthesis and processing applications [13]. The presence of fluorine substituents influences the solubility behavior by reducing the overall polarity while maintaining compatibility with moderately polar solvents. This balanced solubility profile facilitates purification through recrystallization techniques and enables incorporation into polymer matrices through solution processing methods.

Spectroscopic Properties

The spectroscopic properties of bis(4-fluorophenyl)phenylphosphine oxide provide comprehensive structural characterization through multiple analytical techniques. ¹H NMR spectroscopy reveals characteristic aromatic proton signals in the 6.9-7.8 ppm region, with the phenyl protons appearing as complex multipets due to coupling with both phosphorus and fluorine nuclei [14] [15] [16]. The aromatic protons exhibit distinct chemical shift patterns that allow for structural identification and purity assessment.

¹³C NMR spectroscopy shows aromatic carbon signals in the 114-165 ppm range, with phosphorus-carbon coupling patterns clearly observable [15] [16]. The carbon atoms ipso to fluorine typically appear in the 162-165 ppm region, while other aromatic carbons show characteristic splitting patterns due to phosphorus coupling. The ¹³C NMR data provides detailed information about the electronic environment of each carbon atom in the molecule.

³¹P NMR spectroscopy is particularly diagnostic for this compound, with the phosphoryl group appearing at approximately 23.9 ppm when referenced to an internal standard [14] [17] [18]. The ³¹P chemical shift is characteristic of triarylphosphine oxides and provides a sensitive probe for detecting oxidation state and coordination environment changes. ¹⁹F NMR spectroscopy reveals fluorine signals in the aromatic region, typically showing coupling patterns with both carbon and phosphorus nuclei [14] [17].

Fourier Transform Infrared spectroscopy shows characteristic absorption bands for the phosphoryl group stretch, carbon-fluorine stretches, and aromatic carbon-carbon stretches [19] [15]. The P=O stretch typically appears as a strong absorption in the phosphine oxide region, while C-F stretches provide confirmation of fluorine substitution. Mass spectrometry confirms the molecular structure with a molecular ion peak at m/z 314 corresponding to the molecular formula C₁₈H₁₃F₂OP [3] [20].

Electrochemical Properties

The electrochemical properties of bis(4-fluorophenyl)phenylphosphine oxide have been investigated primarily in the context of its incorporation into polymer electrolyte membranes and fuel cell applications [5] [16]. The compound exhibits interesting electrochemical behavior due to the presence of both electron-withdrawing fluorine substituents and the electron-donating phosphoryl group. These opposing electronic effects create a unique electrochemical environment that can be exploited in various electrochemical applications.

In polymer electrolyte membrane systems, bis(4-fluorophenyl)phenylphosphine oxide contributes to enhanced electrochemical stability and performance [21] [16]. The compound has been utilized as a crosslinking agent in the preparation of polymer electrolyte membranes for fuel cell applications, where its electrochemical properties contribute to improved membrane performance and durability [5]. The fluorine substituents enhance the chemical resistance of the resulting materials while maintaining electrochemical activity.

The electrochemical behavior is influenced by the electron-withdrawing effects of the fluorine atoms, which modify the electron density at the phosphorus center and affect redox processes [22]. Studies have shown that the compound can provide surface passivation properties in certain electrochemical systems, particularly in applications involving metal oxide surfaces [22]. The electrochemical properties make it suitable for applications requiring both chemical stability and electrochemical activity.

Surface Properties and Interfacial Behavior

The surface properties and interfacial behavior of bis(4-fluorophenyl)phenylphosphine oxide are significantly influenced by the presence of fluorine substituents, which impart unique surface characteristics. Water contact angle measurements on polymer films containing this compound show values ranging from 65° to 72°, indicating hydrophobic surface character [13] [23]. This hydrophobicity increases with fluorine content and contributes to improved water resistance in material applications.

The compound exhibits excellent film formation capabilities when processed from solution, producing transparent and tough films [13]. These films demonstrate superior surface properties compared to non-fluorinated analogs, with enhanced resistance to environmental degradation and improved mechanical properties. The surface wettability can be controlled by varying the concentration of bis(4-fluorophenyl)phenylphosphine oxide in polymer formulations.

Interfacial behavior studies reveal that the compound enhances the compatibility between different phases in composite materials [12] [13]. The fluorinated nature of the compound provides unique interfacial properties that can improve adhesion in certain systems while providing selective barrier properties in others. The dielectric properties are notably low, making the compound suitable for electronic applications where low dielectric constant materials are required [13] [24].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

54300-32-2

Wikipedia

Bis(4-fluorophenyl)phenylphosphine oxide

Dates

Last modified: 08-15-2023

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